molecular formula C5H12N2O2 B2459261 Ethyl 2,3-diaminopropanoate CAS No. 72809-03-1

Ethyl 2,3-diaminopropanoate

Cat. No. B2459261
CAS RN: 72809-03-1
M. Wt: 132.163
InChI Key: UHPCBUYSHWNREK-UHFFFAOYSA-N
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Description

Ethyl 2,3-diaminopropanoate is a derivative of 2,3-Diaminopropionic acid . 2,3-Diaminopropionic acid is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine .


Molecular Structure Analysis

The molecular formula of Ethyl 2,3-diaminopropanoate is C5H12N2O2 . Its molecular weight is 132.16 g/mol . The structure of the compound can be represented as CCOC(=O)C(CN)N .

Scientific Research Applications

Synthesis of Orthogonally Protected Amino Acids

Ethyl 2,3-diaminopropanoate is utilized in the synthesis of orthogonally protected amino acids, particularly in the context of edeine analogs. The process involves using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate. This application is significant in the field of peptide synthesis and drug design (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Preparation of Methanoamino Acids

The compound plays a role in the diastereoselective titanium(IV)-mediated cyclopropanation of ethyl 3,3-diethoxypropionate by Grignard reagents. This process allows the preparation of 1-(1-alkenyl)cyclopropanol derivatives, which are precursors of π-1,1-dimethyleneallylmetal species. These precursors are vital for the generation of (E)-2,3-methanoamino acids (Kozyrkov et al., 2000).

Annulation Reactions in Organic Chemistry

Ethyl 2,3-diaminopropanoate is used in phosphine-catalyzed [4 + 2] annulation reactions, forming highly functionalized tetrahydropyridines. This process is crucial in organic synthesis, particularly in the construction of complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).

Synthesis of Functionalized Amino Acids

The compound aids in the synthesis of functionalized 2,3-diaminopropanoic acid derivatives, a process that allows for differentiation of amine groups in substituted 2,3-diaminopropanoic acids. This is particularly relevant for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).

Inhibitor of Ethylene Perception in Fruits and Vegetables

Ethyl 2,3-diaminopropanoate is related to the synthesis and application of 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception in fruits and vegetables. This inhibitor has significant implications in the agricultural industry for extending the shelf life and maintaining the quality of produce (Watkins, 2006).

Radioactive Labeling in Medical Research

It is involved in the production of radiolabeled monoclonal antibody conjugates for medical applications, particularly in imaging and therapy. Ethyl N,N′-bis(benzoylmercaptoacetyl)-2,3-diaminopropanoate, a derivative, is used as a bifunctional chelating agent to form complexes with radioactive isotopes (Volkert et al., 1990).

properties

IUPAC Name

ethyl 2,3-diaminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCBUYSHWNREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-diaminopropanoate

Citations

For This Compound
6
Citations
A Capretta, RB Maharajh, RA Bell - Carbohydrate Research, 1995 - Elsevier
The syntheses of two cyclomaltoheptaose-based metal chelants, cyclomaltoheptaose-ethylenediaminetetraacetate (CD-EDTA) and cyclomaltoheptaose-diamide-disulfur (CD-DADS), …
Number of citations: 58 www.sciencedirect.com
SMN Efange, HF Kung, JJ Billings… - Journal of medicinal …, 1988 - ACS Publications
In developing clinically useful 99mTc-labeled radiopharmaceuticals for the evaluation of regional cerebral perfusion with single photon emission computed tomography (SPECT), a …
Number of citations: 28 pubs.acs.org
SMN Efange, HF Kung, J Billings… - Journal of nuclear …, 1987 - Soc Nuclear Med
T, he search for suitable agents for use as indicators of regional cerebral perfusion has yielded, in the past few years, the promising agents N, N, N'-trimethyl-N-[2-hydroxy-3-methyl-5-[…
Number of citations: 48 jnm.snmjournals.org
BR Maharajh - 1993 - macsphere.mcmaster.ca
Because of its availability and favorable disintegration characteristics, there has been interest in recent years to bind technetium-99m (⁹⁹ᵐTc) to carrier molecules for use as tissue-…
Number of citations: 2 macsphere.mcmaster.ca
CE Costello, JW Brodack, AG Jones… - Journal of Nuclear …, 1983 - Soc Nuclear Med
MATERIALS AND METHODS Long-lived technetium-99 as ammonium pertechnetate was obtained as a gift and Tc-99m as sodium pertechnetate from a commercial Mo-99—'@ Tc-…
Number of citations: 57 jnm.snmjournals.org
H Rodríguez, M Suárez, F Albericio - Molecules, 2012 - mdpi.com
The 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold has found many applications in recent years. This review is aimed at highlighting the most important aspects of …
Number of citations: 42 www.mdpi.com

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